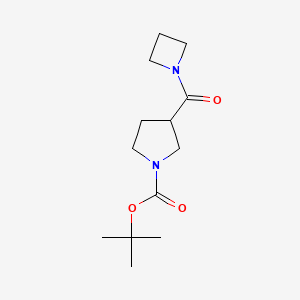![molecular formula C20H22FN3O B7564879 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMPD and has a molecular formula of C22H24FN3O. In
Mécanisme D'action
The mechanism of action of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole involves its ability to selectively bind to dopamine D3 receptors. This binding leads to the inhibition of dopamine signaling in the brain, which can have various effects depending on the specific application. For example, in the treatment of addiction, the inhibition of dopamine signaling can reduce the rewarding effects of drugs of abuse and decrease the likelihood of relapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole are dependent on the specific application. In general, this compound has been shown to have a high affinity for dopamine D3 receptors and a low affinity for other dopamine receptors. This selectivity allows for the specific targeting of dopamine D3 receptors and can lead to a reduction in dopamine signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole in lab experiments include its high selectivity for dopamine D3 receptors, its potential use as a radioligand for imaging dopamine D3 receptors, and its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. The limitations of using FMPD in lab experiments include its potential toxicity and the limited availability of this compound.
Orientations Futures
There are several future directions for research on 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole. These include the development of new synthetic methods for this compound, the exploration of its potential use as a radioligand for imaging dopamine D3 receptors, and the investigation of its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to understand the full range of biochemical and physiological effects of FMPD and its potential toxicity.
In conclusion, 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole is a chemical compound that has significant potential for use in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its high selectivity for dopamine D3 receptors and potential use as a radioligand make it a promising compound for future research. However, further investigation is needed to understand its full range of effects and potential limitations.
Méthodes De Synthèse
The synthesis method for 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole involves the reaction of 4-(4-Fluorophenoxy)piperidine with 2-(chloromethyl)-1-methylbenzimidazole in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO at a high temperature. The resulting product is then purified using column chromatography to obtain a pure form of 2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole.
Applications De Recherche Scientifique
2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is known to act as a selective dopamine D3 receptor antagonist and has been studied for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, FMPD has been studied for its potential use as a radioligand for imaging dopamine D3 receptors in the brain.
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c1-23-19-5-3-2-4-18(19)22-20(23)14-24-12-10-17(11-13-24)25-16-8-6-15(21)7-9-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOSBCVYSKJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCC(CC3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
![N-[3-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7564821.png)





![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)

![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
